Browniine

Description

Properties

IUPAC Name |

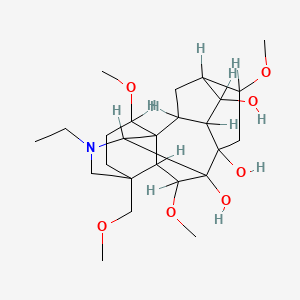

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODXUQZMEBLSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965719 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-42-1 | |

| Record name | Browniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Browniine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Structural Elucidation of Browniine

Extraction and Purification Methodologies

Browniine has been successfully isolated from the aerial parts of plants within the Delphinium genus, notably Delphinium brownii and Delphinium brunonianum cdnsciencepub.comclockss.orgistanbul.edu.tracs.org. The general approach involves the extraction of plant material, often followed by chromatographic separation techniques to isolate the alkaloid mixture. For instance, this compound was reported to be readily separated from other alkaloids due to its weaker adsorption on alumina (B75360) cdnsciencepub.com.

While this compound itself is typically amorphous, it has been observed to form crystalline derivatives, such as its perchlorate (B79767) salt, which facilitates purification and further structural analysis cdnsciencepub.com. This amorphous nature often necessitates careful purification steps, including column chromatography and recrystallization of suitable derivatives, to obtain a pure sample for spectroscopic characterization cdnsciencepub.comacs.orgcdnsciencepub.com.

Advanced Spectroscopic Characterization

The structural elucidation of this compound has been achieved through a combination of powerful spectroscopic methods, each providing unique insights into its molecular architecture.

NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of complex natural products like this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data for assigning protons and carbons within the molecule clockss.orgcdnsciencepub.comcdnsciencepub.com.

For this compound and its derivatives, ¹H NMR spectra typically show characteristic signals, including a triplet centered around δ 1.0-1.1 ppm, indicative of an N-ethyl group cdnsciencepub.com. Singlets corresponding to methoxyl groups are observed in the range of δ 3.2-3.8 ppm cdnsciencepub.com.

¹³C NMR spectroscopy is particularly valuable for diterpenoid alkaloids, providing information on the carbon skeleton and the presence of various functional groups. The ¹³C NMR spectrum of this compound exhibits distinct signals for its 25 carbon atoms, including those from methoxyl groups nih.govcdnsciencepub.com. For instance, comparison of this compound's ¹³C NMR spectrum with that of its derivative, 14-dehydrothis compound, revealed significant downfield shifts for carbons such as C-8, C-9, C-10, C-11, C-12, C-13, and C-16, which are attributed to the disappearance of 1,3-diaxial interactions upon transformation of a hydroxyl group to a ketone at C-14 cdnsciencepub.com.

Table 1: Representative NMR Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signals | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | N-ethyl group (CH₂CH₃) | ~1.0-1.1 (triplet) | cdnsciencepub.com |

| Methoxyl groups (OCH₃) | ~3.2-3.8 (singlets) | cdnsciencepub.com | |

| ¹³C NMR | Carbon skeleton | (Specific shifts vary) | cdnsciencepub.com |

| Methoxyl carbons | (Specific shifts vary) | cdnsciencepub.com |

IR spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands in the infrared spectrum of this compound include peaks at approximately 3400 cm⁻¹ for hydroxyl (OH) stretching and at 2840 cm⁻¹ and 1090 cm⁻¹ for methoxyl (OCH₃) groups cdnsciencepub.com. When this compound is oxidized to form keto-lactam derivatives, new carbonyl absorption bands appear, such as at 1730 cm⁻¹ (cyclopentanone) and 1643 cm⁻¹ (six-membered lactam), further aiding in structural assignments cdnsciencepub.com. The perchlorate salt of this compound has also shown a strong carbonyl band at 1706 cm⁻¹ cdnsciencepub.com.

Table 2: Characteristic IR Absorption Bands for this compound and Derivatives

| Functional Group | Absorption (cm⁻¹) | Compound/Context | Reference |

| Hydroxyl (OH) | 3400 | This compound | cdnsciencepub.com |

| Methoxyl (OCH₃) | 2840, 1090 | This compound | cdnsciencepub.com |

| Carbonyl (C=O) | 1706 | This compound perchlorate | cdnsciencepub.com |

| 1730 | Keto lactam derivative | cdnsciencepub.com | |

| 1643 | Six-membered lactam | cdnsciencepub.com |

HR-ESI-MS is a powerful technique for determining the precise molecular weight and elemental composition of this compound nih.govuci.eduuzh.ch. For this compound, its molecular formula is C₂₅H₄₁NO₇, with a molecular weight of 467.6 g/mol nih.gov. While specific HR-ESI-MS data for this compound itself were not detailed in the provided search results, related diterpenoid alkaloids isolated alongside this compound have had their molecular formulas established by HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) or ESI-MS, indicating the routine application of such high-resolution mass spectrometry techniques for these compounds clockss.orgresearchgate.netinformahealthcare.com. This technique provides accurate mass measurements, which are crucial for confirming the molecular formula and identifying fragments that help in structural elucidation nih.govresearchgate.net.

Circular Dichroism (CD) spectroscopy is used to determine the absolute configuration of chiral molecules, which is particularly important for complex natural products with multiple stereocenters like this compound researchgate.netbiocrick.com. CD data, often combined with NMR and MS, contribute to the complete structural elucidation, including the three-dimensional arrangement of atoms researchgate.netbiocrick.com. The use of CD spectroscopy is noted in the characterization of diterpenoid alkaloids, including this compound and its derivatives, to establish their stereochemistry researchgate.netresearchgate.net.

X-ray crystallography is the definitive method for determining the unambiguous three-dimensional structure of crystalline compounds nih.govnovalix.com. Although this compound itself is often amorphous, its crystalline derivatives, such as this compound perchlorate, have been subjected to X-ray crystallographic analysis cdnsciencepub.comrsc.org. This technique provides precise bond lengths, bond angles, and torsion angles, leading to a complete and accurate structural determination nih.gov. X-ray crystallography has been instrumental in confirming the structures of diterpenoid alkaloids and in resolving ambiguities, such as in the case of correcting a previously reported chemical correlation between this compound and chasmanine (B190772) rsc.org.

Stereochemical Assignments and Revisions in the Lycoctonine (B1675730) Family of Alkaloids

The stereochemical assignments within the lycoctonine family of alkaloids, to which this compound belongs, have undergone significant scrutiny and revision over time. This process highlights the challenges and precision required in determining the absolute configurations of complex natural products.

Correlation with Lycoctonine and Chasmanine

The stereochemistry of this compound has been definitively established through its correlation with both lycoctonine and chasmanine. cdnsciencepub.comcdnsciencepub.com A key study involved the conversion of this compound and chasmanine into common derivatives. Through oxidative and reductive fission of the 7,15-bridge, both alkaloids were transformed into 7,15-seco-7,10-diketones. cdnsciencepub.comcdnsciencepub.com It was found that after epimerization of the C-6 methoxyl group, the diketone derived from chasmanine was identical to that obtained from this compound. cdnsciencepub.comcdnsciencepub.com This chemical correlation not only confirmed the previously tentatively assigned structure of chasmanine but also solidified its stereochemistry, given that this compound and lycoctonine had already been interrelated. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This interrelation signifies that these alkaloids share a common stereochemical framework, making their structural assignments mutually supportive.

The correlation studies demonstrated a critical link between these diterpenoid alkaloids, providing a direct chemical connection between different groups of alkaloids within the Delphinium and Aconitum genera. cdnsciencepub.com

Absolute Stereochemistry Determination

The absolute stereochemistry of lycoctonine, and by extension, this compound, was initially determined through X-ray crystallographic analysis of a simple derivative, des(oxymethylene)-lycoctonine hydriodide. cdnsciencepub.com This method is considered highly reliable for establishing the three-dimensional arrangement of atoms in a molecule. usm.edursc.org However, a subsequent redetermination of the structure of des(oxymethylene)lycoctonine hydriodide revealed a crucial error in the original analysis. cdnsciencepub.com The initial pseudosymmetric Fourier synthesis had led to an incorrect choice between the real and false mirror image peaks for the atoms of the 1-methoxyl group. cdnsciencepub.com

The revised X-ray analysis demonstrated that all alkaloids chemically correlated to lycoctonine, including this compound, possess a 1α-methoxyl group. cdnsciencepub.comrsc.org This revision was a significant development, ensuring the accuracy of stereochemical assignments across the entire lycoctonine family. Furthermore, the total synthesis of chasmanine and its X-ray structural analysis of the 14-O-benzoate hydrochloride independently confirmed that the C-1 configuration initially assigned to chasmanine was incorrect, aligning with the revised understanding of the lycoctonine framework. cdnsciencepub.com This iterative process of determination and revision underscores the rigorous nature of structural elucidation in complex organic chemistry.

Biosynthetic Pathways and Precursors of Browniine

General Diterpenoid Alkaloid Biosynthesis Overview

Diterpenoid alkaloids (DAs) are a diverse class of nitrogen-containing natural products primarily found in specific angiosperm genera, notably Aconitum and Delphinium species within the Ranunculaceae family ctdbase.orgnih.govuni-freiburg.de. Their biosynthesis is broadly divided into three main stages:

Diterpene Precursor Formation: This initial stage involves the synthesis of the 20-carbon (C20) diterpene skeleton from five-carbon (C5) isoprenoid building blocks.

DA Skeleton Formation: Nitrogen atoms are incorporated into the diterpene scaffold, transforming it into the basic diterpenoid alkaloid skeleton ctdbase.orguni-freiburg.de.

DA Skeleton Modification: Extensive enzymatic modifications, including cyclization, hydroxylation, oxidation, O-methylation, and acylation, lead to the vast structural diversity observed in DAs ctdbase.orguni-freiburg.de.

Isoprenoid Precursor Pathways

All terpenoids, including diterpenoid alkaloids, are derived from two fundamental C5 isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govinvivochem.cnwikipedia.org. These two precursors are synthesized via two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Non-Mevalonate (MEP) pathway.

Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a crucial metabolic route found in eukaryotes, archaea, and some bacteria invivochem.cnnih.gov. This pathway is primarily localized in the cytosol of plant cells and is responsible for synthesizing IPP and DMAPP, which are then used for the production of sterols and certain non-sterol isoprenoids invivochem.cnnih.govchem960.com.

The MVA pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in this pathway. Mevalonate then undergoes a series of phosphorylations and decarboxylation to yield IPP and DMAPP invivochem.cnnih.gov.

| Pathway | Starting Material | Key Intermediates | Cellular Location |

| Mevalonate (MVA) | Acetyl-CoA | HMG-CoA, Mevalonate, Mevalonate-5-phosphate, Mevalonate-5-diphosphate | Cytosol (Eukaryotes) |

Non-Mevalonate (MEP) Pathway

The Non-Mevalonate (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, is an alternative route for IPP and DMAPP biosynthesis wikipedia.orgmcw.edu. This pathway is typically found in plastids of higher plants, as well as in many eubacteria and apicomplexan protozoa wikipedia.orgmcw.edu.

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (Dxs) wikipedia.orgmcw.edu. DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (Dxr, IspC). Subsequent enzymatic steps lead to the formation of 2-C-methyl-D-erythritol 2,4-cyclopyrophosphate (MEcPP), followed by (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), and finally IPP and DMAPP wikipedia.orgmcw.edu.

| Pathway | Starting Material | Key Intermediates | Cellular Location |

| Non-Mevalonate (MEP) | Pyruvate, Glyceraldehyde-3-phosphate | DXP, MEP, MEcPP, HMB-PP | Plastids (Plants), Bacteria |

Enzymatic Transformations and Key Intermediates

Following the formation of IPP and DMAPP, these C5 units are condensed to form longer isoprenoid chains. For diterpenoid alkaloids like Browniine, four IPP units combine to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) ctdbase.orgnih.govuni-freiburg.de. GGPP then undergoes cyclization, typically catalyzed by diterpene synthases (e.g., ent-copalyl diphosphate (B83284) synthases, CPSs), to produce various diterpene skeletons, such as ent-copalyl diphosphate (ent-CPP), which can further be converted to ent-kaurene (B36324) or ent-atisane ctdbase.orgnih.govuni-freiburg.de. These tetracyclic diterpenes serve as the foundational scaffolds for diterpenoid alkaloids.

This compound itself is classified as an aconitane (B1242193) diterpenoid alkaloid, indicating its derivation from an aconitane skeleton nmppdb.com.ng. The conversion of the diterpene skeleton to the complex aconitane structure involves a series of highly specific enzymatic transformations. These include cyclization reactions to form the characteristic polycyclic system, hydroxylation steps often mediated by cytochrome P450 monooxygenases (CYPs), and subsequent O-methylation reactions catalyzed by O-methyltransferases (OMTs) ctdbase.orguni-freiburg.de. Nitrogen incorporation is a crucial step in DA biosynthesis, transforming diterpenoids into alkaloids. Studies suggest that L-serine and ethanolamine (B43304) can serve as plausible nitrogen sources, with specific aminotransferases and reductases facilitating their incorporation into the diterpene aldehyde intermediates nih.govuni-freiburg.de. For this compound, early research indicated that its structure represents a variation in methylation of a common poly-hydroxy precursor shared with lycoctonine (B1675730), and that O-methylation is likely a late-stage biosynthetic event nih.gov. The presence of an N-ethyl group in this compound also suggests specific enzymatic steps for its formation, possibly involving reductive amination or similar processes nmppdb.com.ng.

Incorporation Studies of Labeled Precursors (e.g., Mevalonic Acid, Acetate)

Incorporation studies using isotopically labeled precursors have been instrumental in elucidating the biosynthetic pathways of various natural products, including terpenoids and alkaloids. For diterpenoid alkaloids, such studies typically involve feeding plant cultures or enzyme systems with precursors like [U-13C]glucose, [2-13C]acetate, or [2-13C]mevalonolactone, and then analyzing the labeling patterns in the isolated end-products using Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific detailed incorporation studies for this compound were not explicitly found in the provided search results, general principles apply. For instance, studies on related indole-diterpene natural products have shown that incorporation of 2-[13C]-acetate and 2-[13C]-mevalonolactone occurs in a classical mevalonic acid pattern, confirming the origin of the carbon skeleton from the MVA pathway. Furthermore, research on diterpenoid alkaloids in Delphinium and Aconitum species has demonstrated the preference for ethanolamine as the primary nitrogen source for the majority of detected diterpenoid alkaloids, rather than ethylamine (B1201723), despite the abundance of ethylamine-containing alkaloids. This indicates complex enzymatic mechanisms governing nitrogen incorporation and subsequent modifications. Such experiments provide direct evidence for the flow of carbon and nitrogen atoms through the biosynthetic pathway.

Biotechnological Interventions in Alkaloid Production

Biotechnological approaches offer sustainable and efficient alternatives for the production of high-value plant-derived compounds, including alkaloids, especially those from rare or endangered plant species cision.commdpi.com. These interventions aim to overcome limitations associated with traditional extraction from whole plants, such as low yields, environmental concerns, and dependence on geographical and seasonal factors.

Plant Cell and Organ Cultures

Plant cell cultures represent a promising "Plant Cell Factory" concept for producing secondary metabolites like alkaloids. This method involves growing plant cells in vitro under controlled conditions, which can lead to the biosynthesis and accumulation of target compounds mdpi.com. While this approach is attractive, the complexity of alkaloid biosynthetic pathways, often involving numerous enzymatic steps that are not fully characterized at the genetic level, poses a challenge cision.com.

Metabolic Engineering and Elicitation

Advances in metabolic engineering provide tools to manipulate biosynthetic pathways to enhance the production of desired alkaloids. When rate-limiting steps are identified and the corresponding genes are characterized and cloned, it becomes possible to regulate the pathway towards increased yields science.gov.

Elicitation is a widely used strategy in plant cell cultures to stimulate the biosynthesis of secondary metabolites. Elicitors, which can be abiotic (e.g., salicylic (B10762653) acid, vanadyl sulfate) or biotic (e.g., yeast extract, chitosan), are introduced in small concentrations to trigger defense responses in plant cells, leading to increased production of target compounds mdpi.com. For example, salicylic acid has been applied to enhance diterpene alkaloid production in Taxus cell cultures mdpi.com.

Advanced Biotechnological Methods

Modern biotechnological methods, including molecular breeding and transgenic approaches, are increasingly employed for genetic improvement and the production of secondary metabolites. These techniques allow for targeted modifications within plant genomes to optimize alkaloid synthesis researchgate.net. Efforts are also focused on developing efficient secondary metabolite recovery methods, mass-scale propagation techniques, and agro-technologies to maintain product quality and yield researchgate.netnih.gov.

Despite the potential, the diversification mechanisms for aconitine-type alkaloids, including this compound, are still under investigation, which can impact the precise application of these biotechnological interventions for specific compound enhancement researchgate.netnih.gov.

Chemical Synthesis and Derivatization of Browniine and Its Analogs

Total Synthesis Approaches

While browniine is a well-characterized natural product, detailed reports on its comprehensive total synthesis from basic chemical precursors are not extensively documented in the available literature. The biosynthesis of this compound, similar to other terpenes, has been observed to involve the incorporation of mevalonic acid and acetate (B1210297), suggesting a complex biosynthetic pathway within the plant psu.edu. The inherent complexity of aconitane-type diterpenoid alkaloids, characterized by their highly oxygenated and polycyclic skeletons, typically necessitates multi-step synthetic routes. Instead of de novo total synthesis, much of the synthetic effort related to this compound has centered on its isolation from natural sources and subsequent semi-synthetic modifications or structural correlations with other known alkaloids.

Partial Synthesis and Semi-Synthetic Modifications

Partial synthesis and semi-synthetic modifications are key strategies for obtaining this compound derivatives, often starting from the naturally isolated compound or its closely related analogs. These modifications allow for the exploration of structural features and the preparation of compounds with altered properties.

Methylenation reactions involve the introduction of a methylenedioxy group, typically formed from vicinal diols. In the context of this compound, 14-acetylthis compound (which can be considered a derivative of this compound) has been subjected to methylenation. Treatment of 14-acetylthis compound with diethoxymethane (B1583516) in the presence of p-toluenesulfonic acid successfully yielded a methylenedioxy analog. This reaction, conducted under specific conditions, produced a compound with a molecular ion peak at m/z 521 (M+, C28H43NO8) in electron ionization mass spectrometry (EIMS), and had a melting point of 133-135°C and a specific rotation of [α]D +16.2° (CHCl3) clockss.org. Subsequent alkaline hydrolysis of this methylenedioxy analog furnished delbruline clockss.org.

Table 1: Methylenation Product of 14-Acetylthis compound

| Reactant | Reagent & Conditions | Product (Methylenedioxy Analog) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D, CHCl3) | EIMS (m/z) |

| 14-Acetylthis compound | Diethoxymethane, p-toluenesulfonic acid | Methylenedioxy analog | C28H43NO8 | 521 | 133-135 | +16.2 | 521 (M+) |

This compound possesses hydroxyl groups that are amenable to esterification, with acetylation being a common modification. This compound is known to undergo acetylation, albeit slowly, when treated with a 1:1 mixture of acetic anhydride (B1165640) and pyridine (B92270) at room temperature cdnsciencepub.com. This reaction yields this compound monoacetate cdnsciencepub.com. One specific acetylated derivative, 14-O-acetylthis compound (also known as this compound 14-O-acetate or 14-acetylthis compound), has been characterized and is an acetate ester obtained by acetylation at the O-14 position of this compound ebi.ac.ukwikidata.org.

Table 2: Acetylation of this compound

| Reactant | Reagent & Conditions | Product |

| This compound | Acetic anhydride-pyridine (1:1), room temperature | This compound monoacetate |

| This compound | Acetylation at O-14 position | 14-O-acetylthis compound |

Synthetic Strategies for Structural Correlation and Stereochemical Confirmation

Establishing the precise structure and stereochemistry of complex natural products like this compound is critical. Synthetic transformations, coupled with spectroscopic analysis, have been instrumental in correlating this compound with other known diterpenoid alkaloids and confirming its stereochemical assignments.

This compound has been shown to possess the same carbon-nitrogen skeleton, oxygen atom locations, and stereochemistry as lycoctonine (B1675730), differing primarily in its pattern of O-methylation cdnsciencepub.comresearchgate.net. A significant correlation was achieved by converting oxothis compound (an oxidation product of this compound) into anhydrooxothis compound through pinacolic dehydration using sulfuric acid in acetic acid cdnsciencepub.com. Subsequent methylation of anhydrooxothis compound yielded a hydroxyl-free compound that was identical to the methyl ether of anhydrolycoctonam, a derivative of lycoctonine cdnsciencepub.com. This identity confirmed this compound's structure as a methylation variant of a common polyhydroxy precursor shared with lycoctonine cdnsciencepub.com.

Furthermore, this compound's structure and stereochemistry have been correlated with chasmanine (B190772). Both this compound and chasmanine were converted into 7,15-seco-7,10-diketones via oxidative and reductive fission of their 7,15-bridge cdnsciencepub.com. After epimerization of its C-6 methoxyl group, the diketone derived from chasmanine was found to be identical to the diketone obtained from this compound cdnsciencepub.com. This correlation not only confirmed the previously assigned structure of chasmanine but also established its stereochemistry, building upon the established interrelation between this compound and lycoctonine cdnsciencepub.com.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR), have played a pivotal role in these structural elucidations and confirmations clockss.orgrsc.org. Infrared (IR) spectroscopy has also been used to identify functional groups such as hydroxyl and ether bands in this compound cdnsciencepub.com. The comparison of spectroscopic data (e.g., 1H and 13C NMR, IR spectra) of this compound and its derivatives with those of known alkaloids and their synthetic counterparts has been a cornerstone in confirming structural assignments and stereochemical relationships clockss.orgrsc.org.

Pharmacological and Biochemical Investigations Non Clinical

In Vitro Cytotoxicity Studies

Investigations into the in vitro cytotoxic effects of Browniine have primarily focused on its activity against various tumor and non-tumor cell lines.

Cell Line Susceptibility Profiles (e.g., SW480, HeLa, SkMel25, CT26, CHO)

A study by De Inés et al. (2006) evaluated this compound, among 43 norditerpenoid alkaloids, for its cytotoxic potential against several mammalian cell lines. These included human colon adenocarcinoma (SW480), human cervical adenocarcinoma (HeLa), human melanoma (SkMel25), murine colon adenocarcinoma (CT26), and the non-tumor Chinese hamster ovary (CHO) cells. dergipark.org.trcsic.escapes.gov.br

While this compound exhibited "selective cytotoxicity" in this evaluation, its half-maximal inhibitory concentration (IC50) values were reported to be greater than 100 µg/mL across all tested cell lines. dergipark.org.trcsic.es Despite these high IC50 values, an observable effect of this compound was noted against CT26 and SW480 cells. dergipark.org.tr For context, the study indicated that, among the tested alkaloids, CT26 and SW480 cells were sensitive to the largest number of compounds (33%), followed by SkMel25 (31%), HeLa (24%), and SkMel28 (12%). csic.es

Table 1: In Vitro Cytotoxicity Profile of this compound

| Cell Line (Type) | IC50 (µg/mL) | Noted Effect |

| SW480 (Human colon adenocarcinoma) | > 100 | Yes |

| HeLa (Human cervical adenocarcinoma) | > 100 | No |

| SkMel25 (Human melanoma) | > 100 | No |

| CT26 (Murine colon adenocarcinoma) | > 100 | Yes |

| CHO (Chinese hamster ovary, non-tumor) | > 100 | No |

Mechanisms of Cytotoxic Action Elucidation

Detailed mechanisms of cytotoxic action for this compound are not extensively described in the available literature.

Specific molecular targets, such as particular enzymes or receptors, directly responsible for this compound's cytotoxic effects in mammalian cells have not been explicitly identified in the provided research findings. However, in the broader context of norditerpenoid alkaloids, to which this compound belongs, some compounds showing irreversible cytotoxic effects were suggested to act through the inhibition of ATP production. csic.es Furthermore, norditerpene alkaloids are known to act as potent nicotinic cholinergic receptor (nAcChR) agonists and antagonists in invertebrates, including insects, though this specific interaction is not directly linked to this compound's mammalian cytotoxicity in the available context. csic.es

This compound has been mentioned in studies investigating compounds from Delphinium iliense Huth in relation to MAPK signaling pathways. researchgate.net However, the available information does not provide specific details on how this compound modulates these pathways or its precise role in cytotoxicity through MAPK signaling. Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis, transmitting signals from cell surface receptors to the nucleus and influencing gene expression. qiagen.comwikipedia.orgassaygenie.comnih.gov Dysregulation of these pathways can contribute to various diseases, including cancer. assaygenie.com

Anti-Lipid Accumulation Activity (In Vitro)

Specific in vitro data pertaining to this compound's anti-lipid accumulation activity is not available in the provided search results.

Regulation of Gene Expression (e.g., PPARγ, SREBP1C)

While the direct effects of this compound on the regulation of gene expression, such as peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding protein 1c (SREBP1C), in the context of anti-lipid accumulation are not detailed, these transcription factors are critical mediators in lipid and energy metabolism. SREBP-1c is known to induce a set of lipogenic enzymes and plays a central role in adipocyte development, including the induction of PPARγ expression. nih.govmdpi.comnih.govthieme-connect.de PPARγ, on the other hand, is essential for metabolic adaptation, inducing genes for mitochondrial and peroxisomal fatty acid oxidation. nih.gov

Associated Biochemical Mechanisms

The precise, detailed biochemical mechanisms of action specific to this compound are not extensively reported in the available literature. However, as a norditerpenoid alkaloid, this compound belongs to a class of compounds known for diverse biological activities. Generally, diterpenoid alkaloids can exert their effects through various mechanisms, which may include interactions with cellular components and enzymatic pathways. [2.2, 12.2]

Antioxidant Activity (In Vitro)

This compound has been investigated for its antioxidant properties through in vitro assays, alongside other norditerpene alkaloids. [2.2, 15.1, 20.1]

Studies employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have assessed this compound's ability to neutralize free radicals. In these investigations, this compound was characterized as a weak scavenger of the DPPH radical. For comparative context, another related alkaloid, cochlearenine, demonstrated moderate activity by scavenging approximately 50% of the DPPH radical at a concentration of 132 µM, while the reference compound butylated hydroxytoluene (BHT) had an IC50 value around 110 µM. [2.2] Specific quantitative IC50 values for this compound's DPPH radical scavenging activity are not explicitly detailed in the readily available research findings.

This compound's capacity to chelate metal ions, a mechanism contributing to antioxidant activity by preventing metal-catalyzed oxidative reactions, has also been examined. Research indicates that this compound, along with other alkaloids, exhibits metal chelating effects on ferrous ions. [20.1] While the chelating activity has been observed, specific quantitative data, such as percentages of chelation or IC50 values for this compound's metal chelating activity, are not explicitly provided in the accessible literature. [20.1]

Anti-inflammatory Potential (In Vitro)

Investigations into the anti-inflammatory potential of this compound have explored its effects on processes related to inflammation. [12.2]

Protein denaturation assays are in vitro methods used to evaluate the anti-inflammatory activity of substances by measuring their ability to inhibit the denaturation of proteins, often induced by heat. [2.1, 3.1, 5.1, 10.1] Denaturation of proteins is a recognized factor in inflammatory conditions. [2.1] While this assay is a common approach to screen for anti-inflammatory compounds, specific research findings detailing this compound's inhibitory effects or IC50 values in protein denaturation assays were not found in the available literature.

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, play crucial roles in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are mediators of pain and inflammation. [1.1, 12.1, 15.1] The inhibition of these enzymes is a primary mechanism of action for many anti-inflammatory drugs. [1.1, 12.1, 15.1] Although norditerpenoid alkaloids, as a class, are recognized for their anti-inflammatory actions, specific data, such as IC50 values, demonstrating this compound's direct inhibitory effects on COX-1 or COX-2 enzymes were not identified in the reviewed scientific literature. [12.2, 9.2]

In Vivo Animal Model Applications for Related Diterpenoid Alkaloids

The study of diterpenoid alkaloids, including this compound and its related compounds, in in vivo animal models is a crucial step in understanding their potential bioactivities and mechanisms of action in a living system. These models provide valuable insights into how these compounds interact with biological systems, offering a bridge between in vitro findings and potential therapeutic applications.

Exploration of Bioactivity in Animal Systems (excluding clinical human trial data)

Research has explored the bioactivity of various diterpenoid alkaloids, structurally related to this compound, in diverse animal models. These studies have revealed a range of effects, particularly in areas such as pain management and inflammation.

For instance, mesaconitine (B191843) and lappaconitine (B608462), both diterpenoid alkaloids, have demonstrated significant antinociceptive (pain-reducing) activity in animal models. Mesaconitine's analgesic effects in animal models have been noted to be comparable to, or even greater than, that of morphine. daneshyari.com Similarly, lappaconitine has shown antinociceptive effects in various nociceptive test models, with its analgesic potency being comparable to tramadol (B15222) and morphine. daneshyari.com

Beyond pain relief, certain diterpenoid alkaloids and their derivatives have exhibited anti-inflammatory properties in animal systems. A notable example is deltanaline, a derivative synthesized from the diterpenoid alkaloids deltaline (B108805) and talatisamine. This compound has demonstrated potent anti-inflammatory effects in several animal models of inflammatory diseases, including phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mice ear edema, lipopolysaccharide (LPS)-stimulated acute kidney injury, and collagen-induced arthritis. uni.lu

Furthermore, some diterpenoid alkaloids have shown anticancer potential in animal models. While this compound itself has been investigated for cytotoxicity against tumor cell lines, the broader class of diterpenoid alkaloids has been reported to exert noteworthy anticancer effects in animal models. fishersci.ca Analgesic activities have also been observed for C18-diterpenoid alkaloids in acetic acid-induced writhing in mice, and for diterpene alkaloids from Aconitum baikalensis in rats with inflammatory hyperalgesia. nih.gov Fuziline and neoline (B1670494), other diterpenoid alkaloids, have been identified as having analgesic activity in animal models without associated cardiotoxicity. nih.gov

Table 1: Select Bioactivities of Related Diterpenoid Alkaloids in Animal Models

| Compound (Type) | Animal Model | Observed Bioactivity | Related Source |

| Mesaconitine (DA) | Various animal models | Antinociceptive (analgesic) | daneshyari.com |

| Lappaconitine (DA) | Nociceptive test models (animal models) | Antinociceptive (analgesic) | daneshyari.com |

| Deltanaline (DA Derivative) | TPA-induced mice ear edema, LPS-stimulated acute kidney injury, collagen-induced arthritis | Anti-inflammatory | uni.lu |

| C18-Diterpenoid Alkaloids | Acetic acid-induced mice writhing | Analgesic | nih.gov |

| Diterpene Alkaloids (from Aconitum baikalensis) | Rats with inflammatory hyperalgesia | Analgesic | nih.gov |

| Fuziline (DA) | Animal models | Analgesic (without cardiotoxicity) | nih.gov |

| Neoline (DA) | Animal models | Analgesic (without cardiotoxicity) | nih.gov |

Pharmacodynamic and Mechanistic Assessments

Understanding the pharmacodynamic and mechanistic aspects of diterpenoid alkaloids in animal models is crucial for elucidating how these compounds exert their observed biological effects. Studies in this area aim to identify the specific molecular targets and signaling pathways involved.

For instance, the analgesic effects of certain diterpenoid alkaloids, such as mesaconitine, lappaconitine, and bulleyaconitine A, have been linked to their influence on ion channels and neurotransmitter systems. These compounds are believed to increase the release of dynorphin (B1627789) A, activate inhibitory noradrenergic neurons within the β-adrenergic system, and prevent pain message transmission by inactivating stressed Na+ channels. daneshyari.com Specifically, aconitine (B1665448) and 3-acetyl aconitine can desensitize Na+ channels after persistent activation, while lappaconitine, N-deacetyllapaconitine, 6-benzoylheteratisine, and 1-benzoylnapelline (B63) are known to deactivate these channels. daneshyari.com Methyllycaconitine (B43530), another diterpenoid alkaloid, exhibits a strong affinity for the binding sites of α7 nicotinic acetylcholine (B1216132) receptors (nAChR), influencing a range of neurological functions and neurotransmitter release. daneshyari.com The antinociceptive effects of lappaconitine may also be mediated by β-adrenoceptors and 5-HT2 receptors in the brain, and α-adrenoceptors and 5-HT receptors in the spinal cord. daneshyari.com

In the context of anti-inflammatory activity, the derivative deltanaline has been shown to exert its effects in animal models by inhibiting the nuclear factor kappa-B (NF-κB)/mitogen-activated protein kinase (MAPK) signaling pathways and by inducing autophagy. uni.lu These mechanistic insights are vital for understanding the therapeutic potential of these compounds and for guiding the development of new drug candidates.

Table 2: Pharmacodynamic and Mechanistic Insights of Related Diterpenoid Alkaloids in Animal Models

| Compound (Type) | Proposed Mechanism of Action in Animal Models | Related Source |

| Aconitine, 3-acetyl aconitine (DA) | Desensitize Na+ channels after persistent activation | daneshyari.com |

| Lappaconitine, N-deacetyllapaconitine, 6-benzoylheteratisine, 1-benzoylnapelline (DA) | Deactivate Na+ channels | daneshyari.com |

| Methyllycaconitine (DA) | Affinity for α7 nicotinic acetylcholine receptors (nAChR) | daneshyari.com |

| Bulleyaconitine A, Lappaconitine, Mesaconitine (DA) | Increase dynorphin A release, activate inhibitory noradrenergic neurons in β-adrenergic system, inactivate stressed Na+ channels | daneshyari.com |

| Lappaconitine (DA) | May be mediated by β-adrenoceptors and 5-HT2 receptors in brain, α-adrenoceptors and 5-HT receptors in spinal cord | daneshyari.com |

| Deltanaline (DA Derivative) | Inhibits NF-κB/MAPK signaling, induces autophagy | uni.lu |

Role of Animal Models in Drug Discovery and Development (non-human clinical context)

Animal models play a pivotal and indispensable role in the non-clinical stages of drug discovery and development, particularly for complex natural products like diterpenoid alkaloids. They serve as essential tools for evaluating the efficacy, safety, and pharmacokinetic profiles of potential therapeutic agents before any human clinical trials. latoxan.comctdbase.orguni.lu

These models enable researchers to simulate and study various disease processes, providing critical insights into the biological mechanisms underlying diseases. latoxan.com In the context of diterpenoid alkaloids, animal models facilitate the identification of promising drug candidates by allowing for the assessment of their effectiveness in treating specific conditions, such as pain, inflammation, or even certain cancers. uni.lunih.govnih.govlatoxan.com They provide a platform to measure parameters like the reduction in disease severity or improvement in symptoms. latoxan.com

Furthermore, animal models are crucial for investigating the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with target molecules and biological responses) of candidate compounds. latoxan.comctdbase.orguni.lu This preclinical evaluation helps in understanding how the compounds behave in a living system and how they interact with biological targets to produce their effects. latoxan.com Mice, in particular, are widely used, accounting for a significant majority of animal studies in drug discovery due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness. nih.govscitoys.com The development of genetically engineered mouse models (GEMs) has further revolutionized drug discovery by enabling precise disease modeling and in vivo evaluation of novel therapeutic agents. nih.gov Ultimately, the data generated from animal models are vital for identifying and validating biomarkers, which are essential for diagnosing diseases, monitoring disease progression, and assessing treatment responses, thereby bridging the gap between basic research and potential clinical applications. latoxan.cominvivochem.cn

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Biological Activity

The biological activity of browniine is intricately linked to the presence and orientation of its various functional groups. The interplay between hydroxyl and ester groups, as well as substitutions at specific carbon positions, dictates the molecule's interaction with biological targets.

The presence of hydroxyl (-OH) and ester groups in diterpenoid alkaloids significantly influences their biological profiles. In the broader class of C19-diterpenoid alkaloids, it has been observed that the number and position of these functional groups are critical for their activity and toxicity. For instance, alkaloids with two ester bonds are often highly toxic, while the absence of ester side chains generally leads to lower toxicity. nih.gov

In this compound, the presence of hydroxyl groups is expected to play a significant role in its interaction with receptor sites through hydrogen bonding. The esterification of these hydroxyl groups, as seen in analogues like 14-acetylthis compound, can alter the lipophilicity and steric properties of the molecule, thereby modulating its absorption, distribution, metabolism, and ultimately its biological activity.

Comparative Analysis with Related Diterpenoid Alkaloids

To elucidate the SAR of this compound, a comparative analysis with its structurally related analogues is highly informative. These analogues share the same core skeleton but differ in their substitution patterns, providing valuable insights into the contribution of specific functional groups to their biological activity.

A comparative look at this compound and its analogues reveals key structural differences that likely translate to varied biological effects.

14-acetylthis compound : This analogue differs from this compound by the presence of an acetyl group at the C-14 position. This acetylation would increase the lipophilicity of the molecule, which could affect its ability to cross cell membranes and interact with its target.

Delbruline and Delbrusine : These alkaloids, isolated from Delphinium brunonianum, are also related to this compound. nih.gov Their specific structural variations, when compared to this compound, would provide further understanding of the SAR of this subclass of alkaloids.

Lycoctonine (B1675730) : A parent alkaloid for this group, lycoctonine, shares the core structure but has a different substitution pattern. wikipedia.org A comparison between this compound and lycoctonine highlights the importance of the specific arrangement of methoxy (B1213986) and hydroxyl groups for their respective biological activities.

Delphatine : As another related diterpenoid alkaloid, delphatine's structural comparison with this compound would further illuminate the significance of the substituent groups on the diterpenoid skeleton.

| Compound | Structural Differences from this compound | Potential Impact on Biological Activity |

|---|---|---|

| 14-acetylthis compound | Presence of an acetyl group at C-14. | Increased lipophilicity, potentially altering membrane permeability and target interaction. |

| Delbruline | Variations in oxygenation pattern. | Alteration of receptor binding affinity and metabolic stability. |

| Delbrusine | Different substitution on the diterpenoid core. | Modified interaction with biological targets. |

| Lycoctonine | Different arrangement of hydroxyl and methoxy groups. | Leads to a distinct biological activity profile. |

| Delphatine | Unique substituent groups on the core skeleton. | Contributes to a specific pharmacological effect. |

The stereochemistry of diterpenoid alkaloids is a critical factor in their biological activity. nih.govresearchgate.net These molecules possess numerous chiral centers, and their specific three-dimensional arrangement is essential for precise interaction with their biological targets, which are themselves chiral. nih.govresearchgate.net Any alteration in the stereochemistry of this compound would likely result in a significant change, and often a reduction or complete loss, of its biological activity. The natural configuration of the molecule is what allows it to fit into the specific binding pockets of its target proteins or enzymes. Therefore, the absolute configuration at each stereocenter of this compound is integral to its pharmacological profile.

Advanced Analytical Methodologies in Browniine Research

Quantitative and Qualitative Analytical Techniques

Various spectroscopic methods are instrumental in both the qualitative identification and quantitative assessment of Browniine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for elucidating the intricate structure of this compound and its derivatives. Specifically, proton nuclear magnetic resonance (¹H NMR) spectra have been utilized to identify characteristic functional groups. For instance, studies on this compound derivatives such as oxoisothis compound, hydroxythis compound, and isothis compound have revealed a distinctive triplet signal centered around δ 1.1, 1.08, 0.95, or 1.00, indicative of the N-ethyl group present in the molecule cdnsciencepub.com. Additionally, singlets observed at various chemical shifts (e.g., δ 3.38, 3.42, 3.48; δ 3.30, 3.38, 3.42, 3.61; δ 3.30, 3.32, 3.35, 3.40; δ 3.38, 3.35, 3.33) are attributed to the methoxyl groups cdnsciencepub.com. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is equally vital, providing detailed information on the carbon skeleton. Comparisons between this compound and its derivatives, such as 14-dehydrothis compound, have shown significant downfield shifts for carbons like C-8, C-9, C-10, C-11, C-12, C-13, and C-16, indicating the presence of a carbonyl group at the C-14 position cdnsciencepub.com. Both 1D and 2D NMR techniques are routinely applied for the structural determination of diterpenoid alkaloids nih.govnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in this compound. The infrared spectrum of this compound itself exhibits prominent hydroxyl and ether bands cdnsciencepub.com. For its derivatives, specific absorption bands have been reported:

Oxoisothis compound, a keto lactam derivative, shows characteristic absorption at 1730 cm⁻¹ (cyclopentanone) and 1643 cm⁻¹ (six-membered lactam), with other reports indicating 1710 cm⁻¹ (CO) and 1635 cm⁻¹ (lactam CO) cdnsciencepub.comcdnsciencepub.com.

Hydroxythis compound perchlorate (B79767) and this compound perchlorate also show a strong carbonyl band at 1706 cm⁻¹ cdnsciencepub.com.

Isothis compound exhibits a carbonyl absorption band at 1708 cm⁻¹ cdnsciencepub.com.

These IR data contribute to the qualitative identification and structural confirmation of this compound and its related compounds.

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from complex natural extracts.

Column Chromatography: this compound has been successfully separated from other alkaloids present in plant extracts through column chromatography, notably utilizing alumina (B75360) as the stationary phase due to its weaker adsorption properties compared to other alkaloids cdnsciencepub.com. This method is a foundational step in the purification of natural products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantitative analysis of this compound and other diterpenoid alkaloids. Semi-preparative HPLC is commonly employed for the purification of terpenes and terpenoids from organic extracts nih.gov. Analytical HPLC, often coupled with detectors such as diode array detectors (DAD) or evaporative light scattering detectors (ELSD), is used for the quantitative determination of diterpenoid alkaloids, offering high sensitivity and selectivity researchgate.netksu.edu.tr.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and effective method for assessing the purity of this compound and its derivatives during purification steps. For instance, purified lactam derivatives of this compound have been shown to produce a single spot in thin-layer chromatography, indicating their homogeneity cdnsciencepub.com.

Mass Spectrometry Applications in Metabolomics and Structure Elucidation

Mass spectrometry (MS) plays a critical role in determining the molecular weight, elemental composition, and structural fragments of this compound, which are essential for its unequivocal identification and metabolomic studies.

Structure Elucidation: MS techniques, including 1D and 2D NMR, are fundamental for establishing the structures of diterpenoid alkaloids like this compound nih.gov. The fragmentation patterns observed in mass spectra provide valuable clues about the connectivity of atoms within the complex polycyclic structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): PubChem provides GC-MS spectral information for this compound, indicating its applicability for analysis nih.gov. GC-MS is particularly useful for volatile or semi-volatile compounds and can be used for the detection and identification of this compound in complex mixtures, though derivatization steps might be required for less volatile alkaloids researchgate.netscitechnol.com.

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS): Advanced MS techniques such as high-resolution QTOF/MS, coupled with MS/MS fragmentation, are capable of identifying toxicants, including diterpenoid alkaloids, even without reference materials. This method yields exact mass measurements and detailed fragmentation patterns, which are crucial for confirming the molecular formula (C₂₅H₄₁NO₇ for this compound) and elucidating the precise structure of unknown or trace compounds scitechnol.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are increasingly applied in this compound research to predict its properties, understand its interactions, and guide experimental studies.

Molecular Docking: Molecular docking simulations have been explicitly utilized in studies involving this compound. For example, in an in silico virtual screening study aimed at identifying potential inhibitors against follistatin, this compound was evaluated for its binding efficacy. The compound demonstrated a favorable binding energy of -9.42 kcal/mol and exhibited strong interactions with the target protein, suggesting its potential as a lead compound scitcentral.com. This application highlights the utility of molecular docking in predicting how this compound might interact with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. While specific DFT studies solely on this compound were not found in the immediate search, these methods are routinely applied to complex organic molecules, including natural products. They can be used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of this compound.

Predict Spectroscopic Properties: Calculate theoretical IR frequencies, NMR chemical shifts, and UV-Vis transitions, which can be compared with experimental data to confirm structural assignments mdpi.com.

Analyze Electronic Properties: Provide insights into molecular orbitals, charge distribution, and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, including specialized forms like Brownian dynamics (BD) simulations, are employed to study the time-dependent behavior and conformational changes of molecules. While "Brownian dynamics" is a broad term describing the simulation of solute particles diffusing in a continuum solvent, these simulations are valuable for understanding molecular recognition processes and computing association rate constants h-its.orgmit.edunih.govnih.govnih.govmpg.de. For a complex molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Understand the flexibility and preferred conformations of this compound in different environments.

Study Solvent Effects: Model the influence of solvent on this compound's behavior.

Investigate Binding Kinetics: Although more computationally intensive, MD simulations, sometimes coupled with BD, can provide insights into the kinetics of this compound's interactions with other molecules h-its.orgnih.gov.

Prediction of Molecular Interactions and Reactivity

Beyond molecular docking (as discussed above), computational methods offer avenues for predicting other aspects of this compound's interactions and reactivity.

Molecular Interactions: As evidenced by the molecular docking study with follistatin, computational methods are directly applicable to predicting this compound's molecular interactions scitcentral.com. These predictions are crucial for understanding its potential biological activities and designing further experiments. Such studies can elucidate the specific residues involved in binding, the nature of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions), and the stability of the formed complexes nih.govyoutube.comarxiv.org.

Reactivity: While direct computational studies on this compound's reactivity were not found, quantum chemical calculations (as discussed in 7.4.1) are the foundation for predicting reaction pathways, transition states, and reaction rates for organic molecules. For this compound, these calculations could theoretically predict its susceptibility to various chemical transformations, such as oxidation, reduction, or enzymatic modifications, based on its electronic structure and functional groups.

Data Tables

The following table summarizes key spectroscopic data reported for this compound and some of its derivatives:

| Analytical Technique | Compound/Derivative | Key Observations/Data Points | Reference |

| IR Spectroscopy | This compound | Hydroxyl and ether bands | cdnsciencepub.com |

| This compound Perchlorate | Carbonyl band at 1706 cm⁻¹ | cdnsciencepub.com | |

| Oxoisothis compound | 1730 cm⁻¹ (cyclopentanone), 1643 cm⁻¹ (lactam); also 1710 cm⁻¹ (CO), 1635 cm⁻¹ (lactam CO) | cdnsciencepub.comcdnsciencepub.com | |

| Hydroxythis compound Perchlorate | Strong carbonyl band at 1706 cm⁻¹ | cdnsciencepub.com | |

| Isothis compound | Carbonyl absorption band at 1708 cm⁻¹ | cdnsciencepub.com | |

| ¹H NMR Spectroscopy | Oxoisothis compound | Triplet at δ 1.1 (N-ethyl); Singlets at δ 3.38, 3.42, 3.48 (methoxyls) | cdnsciencepub.com |

| Hydroxythis compound | Triplet at δ 1.08 (N-ethyl); Singlets at δ 3.30, 3.38, 3.42, 3.61 (methoxyls) | cdnsciencepub.com | |

| Isothis compound | Triplet at δ 0.95 (N-ethyl); Singlets at δ 3.30, 3.32, 3.35, 3.40 (methoxyls) | cdnsciencepub.com | |

| Product XII | Triplet at δ 1.00 (N-ethyl); Singlets at δ 3.38, 3.35, 3.33 (methoxyls) | cdnsciencepub.com | |

| Molecular Docking | This compound (with Follistatin) | Binding energy: -9.42 kcal/mol | scitcentral.com |

Future Directions in Browniine Research

Elucidation of Underexplored Biochemical Pathways

A critical future direction involves the comprehensive elucidation of the biochemical pathways associated with Browniine. This encompasses both its biosynthesis within its natural producers and its interactions with host metabolic pathways when introduced into biological systems.

Biosynthetic Pathway MappingDespite its isolation from Delphinium species, the complete enzymatic cascade responsible for this compound's biosynthesis remains largely underexplored. Future research will focus on identifying the specific genes, enzymes, and intermediates involved in its formation from common diterpenoid precursors. This can be achieved through:

Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing the transcriptome of this compound-producing plants to identify gene clusters encoding diterpene synthases, cytochrome P450 enzymes, and other modifying enzymes crucial for alkaloid biosynthesis.

Enzymatic Characterization: Isolating and functionally characterizing putative biosynthetic enzymes in vitro to confirm their roles in specific steps, such as cyclization, hydroxylation, methylation, and amination reactions that lead to the complex aconitane (B1242193) skeleton and its functionalization cdnsciencepub.comcdnsciencepub.com.

Metabolomics Profiling: Employing advanced mass spectrometry and NMR techniques to identify novel intermediates in the biosynthetic pathway, providing clues to the enzymatic transformations involved.

Illustrative Data Table: Proposed Biosynthetic Pathway Intermediates

| Intermediate Name (Hypothetical) | Proposed Enzymatic Step | Key Structural Feature | Detection Method (Example) |

| Diterpene Precursor | Cyclization | Basic Diterpene Scaffold | GC-MS, LC-MS |

| Hydroxylated Intermediate 1 | Hydroxylation (e.g., C-7) | Added Hydroxyl Group | LC-MS/MS |

| Methylated Intermediate 2 | Methylation (e.g., C-1) | Added Methoxy (B1213986) Group | NMR, High-Res MS |

| This compound Precursor | Final Functionalization | Aconitane Skeleton | NMR, X-ray Crystallography |

Interaction with Cellular Metabolic PathwaysBeyond its biosynthesis, understanding how this compound interacts with and modulates cellular metabolic pathways in target organisms is crucial. Given its reported biological activities, this compound likely influences specific metabolic processes. Future studies could investigate:

Metabolic Flux Analysis: Tracing the flow of metabolites in cells treated with this compound to identify altered pathways, such as glycolysis, TCA cycle, or lipid metabolism youtube.comfastercapital.com.

Enzyme Activity Assays: Directly measuring the activity of key metabolic enzymes in the presence of this compound to pinpoint specific enzymatic targets.

Pathway-Specific Reporter Assays: Utilizing genetically engineered cell lines with reporters for specific metabolic pathways to observe this compound's impact in real-time.

Deeper Mechanistic Investigations of Pharmacological Effects

While preliminary studies suggest anti-inflammatory, antioxidant, and anticancer properties for this compound and its derivatives ontosight.airesearchgate.netcsic.es, future research must focus on elucidating the precise molecular mechanisms underlying these effects. This involves identifying specific targets and understanding the downstream signaling events.

Target Identification and ValidationA primary goal is to identify the direct molecular targets of this compound within cells. This could include:

Receptor Binding Studies: Investigating this compound's affinity for known receptors implicated in inflammation, oxidative stress, or cancer pathways.

Enzyme Inhibition/Activation Assays: Screening this compound against panels of enzymes to identify direct modulators. Given that some norditerpenoid alkaloids can inhibit ATP production, enzymes involved in energy metabolism could be targets csic.es.

Affinity Proteomics: Using this compound-based chemical probes to pull down and identify interacting proteins from cell lysates.

Signaling Pathway ElucidationOnce potential targets are identified, the focus shifts to mapping the downstream signaling cascades affected by this compound. This could involve:

Western Blotting and RT-PCR: Analyzing changes in protein expression and phosphorylation states, as well as mRNA levels, of key signaling molecules (e.g., components of MAPK, NF-κB, or apoptotic pathways) nih.gov.

Gene Expression Profiling: Utilizing RNA-seq or microarray analysis to comprehensively assess changes in gene expression patterns in response to this compound treatment, providing insights into affected cellular processes.

Live-Cell Imaging: Employing fluorescent reporters and microscopy to visualize dynamic changes in signaling events within living cells.

Illustrative Data Table: Mechanistic Insights into this compound's Effects

| Proposed Mechanism | Target/Pathway Involved | Observed Effect (Hypothetical) | Methodology (Example) |

| Anti-inflammatory | NF-κB pathway | Decreased pro-inflammatory cytokine expression (e.g., IL-6, TNF-α) | ELISA, RT-qPCR |

| Antioxidant | Nrf2 pathway activation | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1) | Western Blot, Reporter Assay |

| Anticancer | Apoptosis induction | Increased caspase-3/7 activity, PARP cleavage | Flow Cytometry, Immunoblot |

| ATP Inhibition | Mitochondrial Complex I | Reduced ATP production | Seahorse XF Analyzer |

Exploration of Novel Analogues and Synthetic Derivatives

The complex structure of this compound offers numerous opportunities for the synthesis of novel analogues and derivatives to optimize its biological properties. This involves systematic structural modifications to understand structure-activity relationships (SAR) and to generate compounds with improved potency, selectivity, or stability.

Rational Design and SynthesisBased on SAR insights, rational design principles will guide the synthesis of more potent and selective derivatives. This could include:

Semi-synthesis: Modifying this compound or its readily available natural precursors (e.g., 14-O-acetylthis compound) to introduce new functional groups or alter existing ones clockss.org.

Total Synthesis of Simplified Scaffolds: Developing synthetic routes to simplified versions of the aconitane core, which retain key structural features for activity but are easier to synthesize, enabling access to a wider range of analogues cdnsciencepub.com.

Combinatorial Chemistry Approaches: Employing combinatorial synthesis techniques to generate libraries of this compound-like compounds for high-throughput screening wikipedia.orgmdpi.com.

Illustrative Data Table: this compound Analogues and Relative Potency (Hypothetical)

| Compound Name (Hypothetical) | Structural Modification | Biological Activity (e.g., IC50, µM) | Relative Potency (vs. This compound) |

| This compound | Parent Compound | 10.0 | 1.0 |

| Analog A | C-7 Hydroxyl Acetylation | 5.5 | 1.8 |

| Analog B | N-Ethyl to N-Propyl | 18.2 | 0.55 |

| Analog C | C-14 Methoxy to Hydroxyl | 2.1 | 4.7 |

| Analog D | Simplified Core | 7.8 | 1.3 |

Applications in Chemical Biology and Biomedical Research (non-clinical)

This compound's unique structure and bioactivity make it a valuable candidate for applications in chemical biology and non-clinical biomedical research, serving as a tool to investigate fundamental biological processes rather than as a direct therapeutic agent for clinical use wikipedia.orgmpg.decsic.esnih.govnih.gov.

Chemical Probe Developmentthis compound can be developed into chemical probes to visualize and manipulate biological systems. This includes:

Fluorescent this compound Analogues: Synthesizing this compound derivatives with attached fluorophores to track its cellular uptake, distribution, and localization of its targets within living cells mpg.dersc.org.

Affinity-Based Probes: Incorporating reactive groups into this compound to covalently label its interacting proteins, enabling their identification via mass spectrometry (e.g., photoaffinity labeling probes).

Optogenetic Tools: Developing this compound derivatives that can be activated or deactivated by light, allowing for precise temporal and spatial control over its biological effects.

Tool for Pathway Dissectionthis compound can serve as a valuable tool for dissecting complex biological pathways and understanding disease mechanisms in non-clinical settings.

Mechanism-of-Action Studies: Using this compound to perturb specific cellular processes and observe the resulting phenotypic changes, thereby gaining insights into the roles of its targets in various biological contexts. For example, if this compound targets a specific kinase, it can be used to study the downstream effects of inhibiting that kinase in a cellular model of disease.

Validation of Novel Targets: If this compound is found to interact with a previously uncharacterized protein, it can be used as a chemical tool to validate the biological function of that protein in various cellular assays or in vitro systems.

Model System Applications: Applying this compound in in vitro cell cultures, organoids, or relevant animal models (non-clinical) to study specific disease pathologies or physiological processes, without the aim of direct therapeutic development nih.govcihr-irsc.gc.cabrown.edunihr.ac.uk.

Illustrative Data Table: Applications in Chemical Biology (Non-Clinical)

| Application Area | Specific Use Case | Expected Outcome (Hypothetical) | Experimental Model (Example) |

| Target Identification | This compound-affinity purification | Identification of novel protein binding partners | Cell lysates, Mass Spectrometry |

| Cellular Imaging | Fluorescent this compound tracking | Visualization of subcellular localization | Confocal Microscopy |

| Pathway Modulation | This compound-induced gene expression changes | Elucidation of regulatory networks | RNA-seq in primary cells |

| Disease Modeling | This compound in in vitro inflammation model | Attenuation of inflammatory markers | Macrophage cell lines |

Q & A

Q. What experimental design principles should guide the synthesis optimization of Browniine?

A robust synthesis protocol for this compound requires a factorial design approach to evaluate critical variables (e.g., temperature, solvent polarity, reaction time). Prioritize reproducibility by documenting detailed procedural steps, including purification methods and yield calculations. Pilot studies should identify confounding factors, such as side reactions or catalyst degradation, to refine conditions . For novel derivatives, employ Design of Experiments (DoE) to systematically assess variable interactions and optimize scalability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural identity and purity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity assessment should integrate reverse-phase HPLC (≥95% purity threshold) and thermogravimetric analysis (TGA) to detect residual solvents or byproducts. For crystalline forms, X-ray diffraction (XRD) provides definitive crystallographic data. Always cross-validate results with synthetic intermediates to ensure consistency .

Q. Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400-600 MHz, CDCl₃/DMSO-d₆ | Functional group identification |

| HPLC-UV | C18 column, 254 nm | Purity quantification |

| HRMS | ESI/Q-TOF | Molecular formula confirmation |

| XRD | Single-crystal analysis | Solid-state structure determination |

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in this compound’s bioactivity pathways?

Apply density functional theory (DFT) to map this compound’s electronic properties and predict reactive sites. Molecular dynamics (MD) simulations can model ligand-receptor interactions, identifying key binding residues. Validate hypotheses with in vitro assays (e.g., enzyme inhibition kinetics) and correlate computational predictions with experimental IC₅₀ values. Discrepancies between in silico and in vivo results may indicate unaccounted variables like membrane permeability or metabolic stability .

Q. What systematic approaches address contradictions in this compound’s reported pharmacological data?

Conduct a meta-analysis of existing studies, stratifying results by experimental conditions (e.g., cell lines, dosage regimes). Use funnel plots to detect publication bias and heterogeneity tests (I² statistic) to quantify variability. For in-house contradictions, apply root-cause analysis (RCA) to isolate methodological flaws, such as batch-to-batch variability or assay interference. Replicate critical experiments under standardized protocols to confirm reproducibility .

Q. How should researchers design studies to investigate this compound’s structure-activity relationships (SAR) across derivatives?

Adopt a scaffold-hopping strategy, modifying core functional groups while retaining critical pharmacophores. Use quantitative SAR (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. Employ high-throughput screening (HTS) to prioritize derivatives with enhanced potency or selectivity. Ensure biological assays include positive/negative controls and dose-response curves to validate specificity .

Methodological Considerations

- Feasibility : Align research scope with available resources (e.g., computational capacity, synthetic expertise) to avoid overambitious designs .

- Bias Mitigation : Use double-blinding in pharmacological assays and randomize sample processing to minimize observer bias .

- Data Synthesis : Integrate multi-omics data (e.g., transcriptomics, metabolomics) to contextualize this compound’s polypharmacology, ensuring cross-disciplinary relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.